molecular formula C12H18N2OS B12489343 N-[2-(cyclopentylamino)ethyl]thiophene-2-carboxamide

N-[2-(cyclopentylamino)ethyl]thiophene-2-carboxamide

Cat. No.: B12489343
M. Wt: 238.35 g/mol
InChI Key: MRMLAXRSQYZRPS-UHFFFAOYSA-N
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Description

N-[2-(cyclopentylamino)ethyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Properties

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

N-[2-(cyclopentylamino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H18N2OS/c15-12(11-6-3-9-16-11)14-8-7-13-10-4-1-2-5-10/h3,6,9-10,13H,1-2,4-5,7-8H2,(H,14,15)

InChI Key

MRMLAXRSQYZRPS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCCNC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopentylamino)ethyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of precursor compounds. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves multicomponent reactions and ring-forming processes. These methods are efficient and can produce large quantities of the desired compounds. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopentylamino)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclopentylamino)ethyl]thiophene-2-carboxamide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its cyclopentylaminoethyl group enhances its interaction with biological targets, making it a valuable compound for medicinal chemistry research .

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